BAY-61-3606 free base
Overview
Description
BAY-61-3606 free base, also known as Syk inhibitor IV, is a potent and selective inhibitor of Syk kinase . It has a Ki value of 7.5 nM and inhibits not only degranulation but also lipid mediator and cytokine synthesis in mast cells .
Molecular Structure Analysis
The molecular formula of this compound is C20H18N6O3 . Its exact mass is 390.14 and its molecular weight is 390.400 . The structure of this compound includes an imidazopyrimidine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H18N6O3, an exact mass of 390.14, and a molecular weight of 390.400 .Scientific Research Applications
Anti-Myeloma Effects
BAY-61-3606, a Syk tyrosine kinase inhibitor, has demonstrated potential as an anti-multiple myeloma (MM) agent. It induces cell cycle arrest and apoptosis in MM cells, independent of SYK inhibition, through degradation of IKZF1 and IKZF3 proteins. This effect is significant even in IMiD®-sensitive and resistant myeloma cells, highlighting its potential as a novel anti-MM agent (Li et al., 2016).
Allergy and Asthma Treatment
As a potent and selective inhibitor of Syk kinase, BAY-61-3606 has shown efficacy in inhibiting allergic reactions. It reduces degranulation, lipid mediator, and cytokine synthesis in mast cells and suppresses various allergic reactions, including bronchoconstriction and airway inflammation in rats. These findings suggest its potential as an antiasthmatic/allergic therapeutic (Yamamoto et al., 2003).
Sensitization to Apoptosis in Breast Cancer
In breast cancer cells, BAY-61-3606 enhances sensitivity to TNF-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. It facilitates this process by downregulating Mcl-1, a key protein in the resistance of cancer cells to TRAIL. Interestingly, its action in this context is attributed more to CDK9 inhibition than to its role as a Syk inhibitor (Kim et al., 2015).
Mechanism of Action
Target of Action
BAY 61-3606, also known as BAY-61-3606 free base or 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide, is a potent, ATP-competitive, reversible, and highly selective inhibitor of Spleen tyrosine kinase (Syk) activity . Syk is a protein tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, maturation of B-cell lymphocytes, and cellular proliferation .
Mode of Action
BAY 61-3606 interacts with its target, Syk, by competitively inhibiting ATP, thereby reducing Syk-mediated cellular functions . It has been shown to downregulate myeloid cell leukemia sequence-1 (Mcl-1) expression in two ways: by triggering ubiquitin-dependent degradation of Mcl-1 through Mcl-1 phosphorylation regulation, and by downregulating Mcl-1 expression at the transcription level .
Biochemical Pathways
The compound’s interaction with Syk leads to a decrease in Syk phosphorylation . This, in turn, reduces ERK1/2 and Akt phosphorylation in neuroblastoma cells . The downregulation of Mcl-1, a member of the Bcl-2 family of proteins, sensitizes cells to TRAIL-induced apoptosis . This process involves the activation of Bak, caspases, and DNA fragmentation .
Pharmacokinetics
BAY 61-3606 exhibits good oral bioavailability and in vivo efficacy in rat models . .
Result of Action
The compound’s action results in significant inhibition of cell growth, as demonstrated in multiple myeloma cells (MM.1S, H929, and RPMI-8266) at concentrations as low as 10 nM . This inhibition of proliferation is accompanied by increased cell cycle arrest at G0/G1 . More importantly, BAY 61-3606 dose-dependently induces apoptosis in MM cells, suggesting its potent anti-MM properties .
Action Environment
The environment in which BAY 61-3606 acts can influence its action, efficacy, and stability It’s worth noting that the effectiveness of BAY 61-3606 can vary depending on the cellular context, such as the presence or absence of certain proteins. For instance, some cell lines (H929, U266, and RPMI-8226) that are sensitive to BAY 61-3606 treatment have no detectable SYK expression .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQOJVOKBAAAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017352 | |
Record name | BAY 61-3606 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
732983-37-8 | |
Record name | BAY-61-3606 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732983378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY 61-3606 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-61-3606 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G8S0H9KX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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